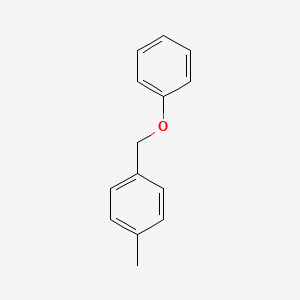
4'-Chloro-O-propionotoluidide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Chloro-O-propionotoluidide is an organic compound with the molecular formula C10H12ClNO. It is a member of the toluidide family, characterized by the presence of a chloro group and a propionyl group attached to the aromatic ring. This compound is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-O-propionotoluidide typically involves the reaction of 4-chloroaniline with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the final product. The reaction conditions usually include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of 4’-Chloro-O-propionotoluidide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or distillation techniques.
化学反応の分析
Types of Reactions
4’-Chloro-O-propionotoluidide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4’-Chloro-O-propionotoluidide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4’-Chloro-O-propionotoluidide involves its interaction with specific molecular targets. The chloro group and propionyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and signal transduction pathways.
類似化合物との比較
4’-Chloro-O-propionotoluidide can be compared with other similar compounds such as:
- 3’-Chloro-O-propionotoluidide
- 5’-Chloro-O-propionotoluidide
- 4’-Chloro-O-formotoluidide
These compounds share similar structural features but differ in the position of the chloro and propionyl groups. The unique positioning of these groups in 4’-Chloro-O-propionotoluidide contributes to its distinct chemical and physical properties, making it suitable for specific applications.
特性
CAS番号 |
5360-94-1 |
|---|---|
分子式 |
C10H12ClNO |
分子量 |
197.66 g/mol |
IUPAC名 |
N-(4-chloro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H12ClNO/c1-3-10(13)12-9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,13) |
InChIキー |
JKHFHJSPWJVHJT-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=C(C=C(C=C1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





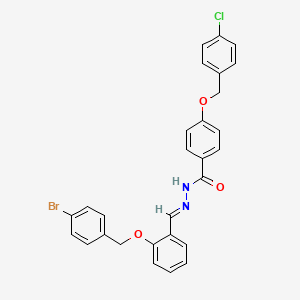


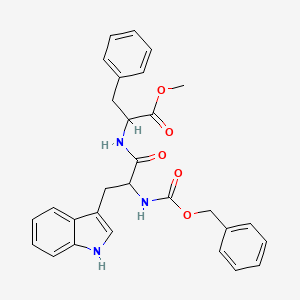
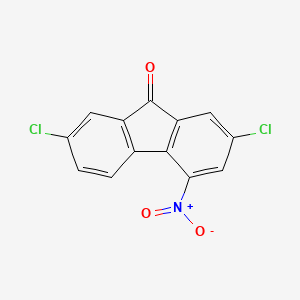
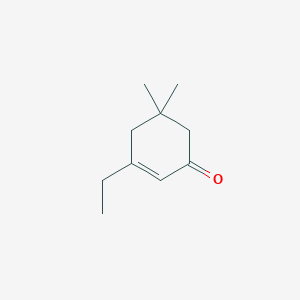
![[3,4,5-Triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B11948922.png)


